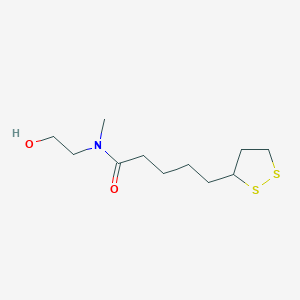
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide is a compound that features a dithiolane ring, a hydroxyethyl group, and a methylpentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide typically involves the formation of the dithiolane ring followed by the introduction of the hydroxyethyl and methylpentanamide groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds to regenerate the dithiolane ring.
Substitution: The hydroxyethyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring results in disulfide-containing compounds, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide involves its ability to participate in redox reactions due to the presence of the dithiolane ring. This compound can interact with various molecular targets and pathways, including enzymes and proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-(1,2-Dithiolan-3-YL)-N-(2-hydroxyethyl)-N-methylpentanamide: shares similarities with other dithiolane-containing compounds such as lipoic acid and its derivatives.
Lipoic Acid: Known for its antioxidant properties and role in metabolic processes.
Dithiolane Derivatives: Various derivatives with different functional groups that exhibit unique chemical and biological properties.
Properties
CAS No. |
257926-20-8 |
|---|---|
Molecular Formula |
C11H21NO2S2 |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
5-(dithiolan-3-yl)-N-(2-hydroxyethyl)-N-methylpentanamide |
InChI |
InChI=1S/C11H21NO2S2/c1-12(7-8-13)11(14)5-3-2-4-10-6-9-15-16-10/h10,13H,2-9H2,1H3 |
InChI Key |
UXVNDIWQFCCCQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)CCCCC1CCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















